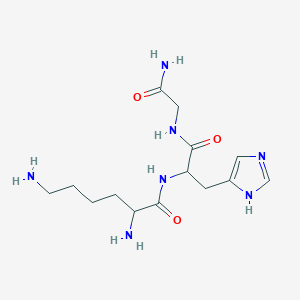
Bursin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bursin is a tripeptide hormone composed of lysine, histidine, and glycine. It was first isolated from the bursa of Fabricius in chickens and is known for its role in inducing B-cell differentiation
准备方法
Synthetic Routes and Reaction Conditions
Bursin can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds. The protecting groups are removed using trifluoroacetic acid, and the peptide is cleaved from the resin .
Industrial Production Methods
For large-scale production, this compound can be produced using recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression system, such as Escherichia coli. The bacteria are cultured, and the peptide is expressed, harvested, and purified using techniques such as affinity chromatography and high-performance liquid chromatography .
化学反应分析
Types of Reactions
Bursin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: This compound can undergo substitution reactions where one amino acid residue is replaced by another, altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives and coupling reagents are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which can be used to study the structure-activity relationships of this compound .
科学研究应用
Bursin has a wide range of scientific research applications, including:
Immunology: this compound is used as an immunomodulatory agent to study B-cell differentiation and immune responses.
Vaccine Development: this compound is explored as an adjuvant in vaccines to enhance immune responses against various pathogens.
Cancer Research: this compound’s ability to modulate the immune system makes it a potential candidate for cancer immunotherapy.
Drug Development: This compound and its analogs are studied for their therapeutic potential in treating autoimmune diseases and infections .
作用机制
Bursin exerts its effects by binding to specific receptors on the surface of B-cells, leading to their differentiation and proliferation. The molecular targets include receptors involved in the cyclic guanosine monophosphate pathway, which plays a crucial role in B-cell signaling. This compound also modulates the expression of cytokines such as interleukin-2, interleukin-4, and interferon-gamma, enhancing the immune response .
相似化合物的比较
Similar Compounds
Gagnon’s Peptide: Composed of lysine, asparagine, proline, and tyrosine, it also induces B-cell differentiation but has a different amino acid sequence.
Thymosin Alpha-1: A peptide hormone that modulates the immune system but has a broader range of effects compared to bursin.
Interleukin-7: A cytokine that promotes B-cell and T-cell development but operates through different signaling pathways .
Uniqueness
This compound is unique in its specific ability to induce B-cell differentiation and its potential as a vaccine adjuvant. Its small size and specific amino acid sequence confer distinct biological activities that are not observed in other similar compounds .
属性
分子式 |
C14H25N7O3 |
|---|---|
分子量 |
339.39 g/mol |
IUPAC 名称 |
2,6-diamino-N-[1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23) |
InChI 键 |
DIBAKBGYJUCGDL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


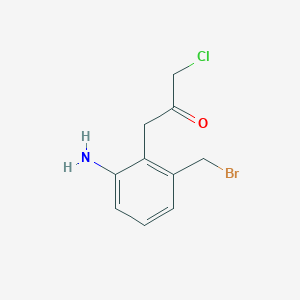
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)
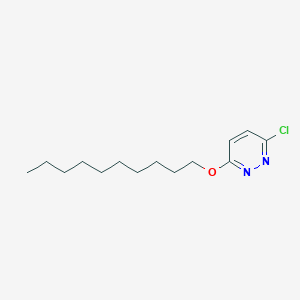
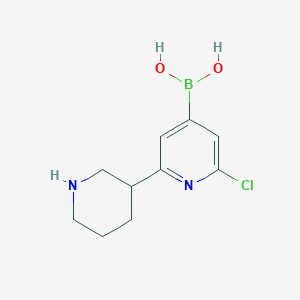
![tert-butyl 5-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14069168.png)
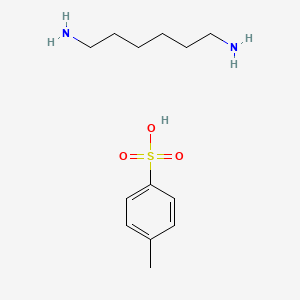
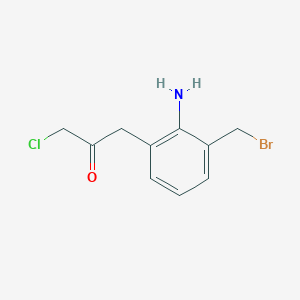
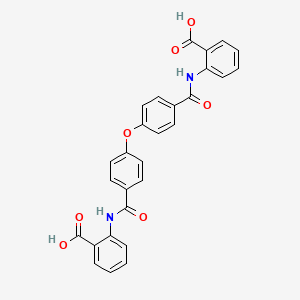
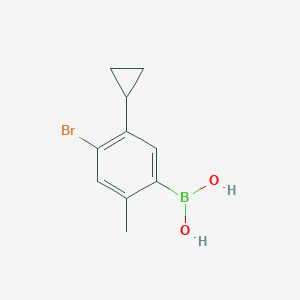
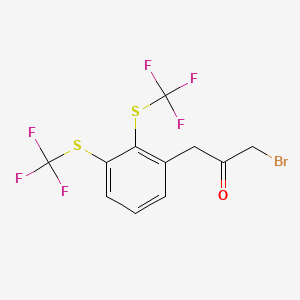
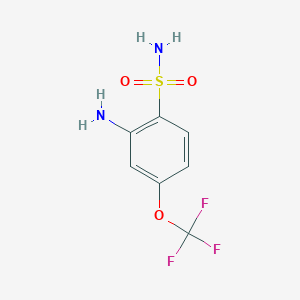
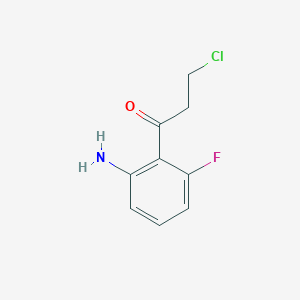
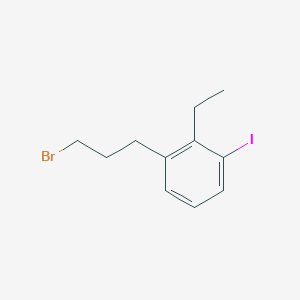
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14069209.png)
